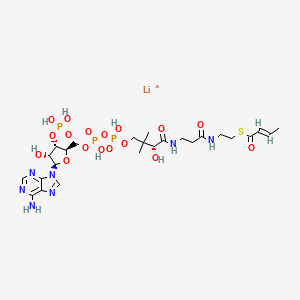

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

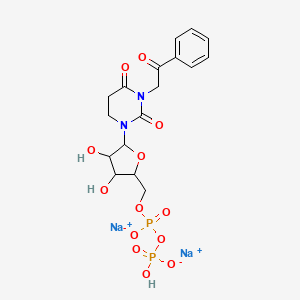

“Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI)” is also known as “Malonyl coenzyme A tetralithium salt”. It has a molecular formula of C24H34Li4N7O19P3S and a molecular weight of 877.4 g/mol . This compound is a derivative of Coenzyme A and is used in various biochemical processes .

Synthesis Analysis

The synthesis of Coenzyme A involves a classical pathway that includes five enzymatic steps. These steps are highly conserved from prokaryotes to eukaryotes and utilize pantothenate (vitamin B5), adenosine triphosphate (ATP), and cysteine . The pathway is initiated by pantothenate kinase (PANK), which converts pantothenate into 4′-phosphopantothenate. The last two steps in the CoA biosynthetic pathway are catalyzed by CoA synthase (CoASy), which possesses two enzymatic activities: 4′-PP adenyltransferase (PPAT) and dephospho-CoA kinase (DPCK) .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of a highly reactive thiol group and a nucleotide moiety . Unfortunately, the 3D structure generation is disallowed due to the presence of too many atoms, MMFF94s unsupported element, too flexible, mixture or salt .

Chemical Reactions Analysis

Coenzyme A activates carbonyl-containing molecules and produces various thioester derivatives (e.g., acetyl CoA, malonyl CoA, and 3-hydroxy-3-methylglutaryl CoA), which have well-established roles in cellular metabolism, production of neurotransmitters, and the regulation of gene expression .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 877.31 and a molecular formula of C24H34Li4N7O19P3S . It is a solid compound that is soluble in water .

Wissenschaftliche Forschungsanwendungen

Role in Cell Energy Metabolism

Coenzyme A (CoA) and acetyl-coenzyme A (acetyl-CoA) play essential roles in cell energy metabolism . They are involved in a number of important biochemical reactions in the cell . Dysregulation of the biosynthesis and functioning of both compounds may contribute to various pathological conditions .

Involvement in Epigenetics and Signaling

CoA and acetyl-CoA are involved in epigenetics and signaling . They play essential roles in the metabolism of carbohydrates, lipids, amino acids, and ketone bodies .

Use in HPLC with UV Detection

CoA and acetyl-CoA can be determined in biological samples using HPLC with UV detection . This method is simple, sensitive, and can be used for simultaneous determination of CoA and acetyl-CoA in a variety of biological samples .

Role in Biosynthesis

Intracellular CoA is obtained exclusively by de novo biosynthesis via a universal, conserved five-step pathway in the cell cytosol . This process begins with the uptake of its vitamin precursor, pantothenate (Pan; also known as vitamin B5), by transporters .

Role in Fatty Acid Metabolism

CoA has a central role in energy and fatty acid metabolism . The ratio of acetyl CoA to CoA controls protein acetylation to influence key cellular processes, such as cell growth, regulated cell death, and autophagy .

Applications in Research

Coenzyme A facilitates the removal of lipid peroxides by increasing the mobilization of fatty acids, and promotes the repair of plasma membranes by activating phospholipid synthesis . It is involved in the mechanisms of a wide variety of enzymes .

Wirkmechanismus

- In the context of S-(2E)-2-butenoate , the exact targets are not well-documented. However, CoA’s role in fatty acid synthesis and oxidation suggests that it may interact with enzymes involved in these processes .

- For S-(2E)-2-butenoate , if it interacts with CoA, it likely forms a thioester bond. This interaction could facilitate its participation in fatty acid metabolism or other pathways .

- Impact on Bioavailability : CoA’s high turnover rate ensures its availability for metabolic reactions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/C25H40N7O17P3S.Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/b5-4+;/t14-,18-,19-,20+,24-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVNZHYHSLNWDW-CVPWVEIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40LiN7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) | |

CAS RN |

102680-35-3 |

Source

|

| Record name | Coenzyme A, S-(2E)-2-butenoate, tetralithium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102680-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)